molecular formula C11H15ClN4O2 B8794886 Nitenpyram

Nitenpyram

Cat. No.: B8794886
M. Wt: 270.71 g/mol
InChI Key: CFRPSFYHXJZSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is a chemical compound that belongs to the class of neonicotinoids. These compounds are known for their insecticidal properties and are widely used in agriculture to protect crops from pests. The compound’s structure includes a chloropyridine ring, which is crucial for its biological activity.

Preparation Methods

The synthesis of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves several steps. One common method includes the reaction of 6-chloropyridine-3-carbaldehyde with ethylamine and methylamine in the presence of a nitroethene derivative. The reaction conditions typically involve the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and coordination chemistry.

    Biology: The compound’s derivatives have been explored for their potential antitumor activities, making it a candidate for cancer research.

    Medicine: Its role in medicinal chemistry includes the development of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is utilized in the production of pesticides and insecticides, contributing to pest control in agriculture.

Mechanism of Action

The primary mechanism of action of N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine involves its interaction with the nicotinic acetylcholine receptor (nAChR) in insects. By binding to this receptor, the compound disrupts neural transmission, leading to paralysis and death of the insect. This selective binding to insect nAChRs makes it an effective insecticide with minimal impact on non-target species.

Comparison with Similar Compounds

N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine can be compared with other neonicotinoids such as imidacloprid and nitenpyram. While all these compounds share a similar mode of action, N-((6-chloropyridin-3-yl)methyl)-N-ethyl-N’-methyl-2-nitroethene-1,1-diamine is unique due to its specific structural modifications, which may confer different levels of potency and selectivity. Similar compounds include:

    Imidacloprid: Another widely used neonicotinoid with a similar mechanism of action.

    This compound: Known for its rapid action against pests, often used in veterinary medicine.

Properties

Molecular Formula

C11H15ClN4O2

Molecular Weight

270.71 g/mol

IUPAC Name

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N'-ethyl-1-N-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C11H15ClN4O2/c1-3-15(11(13-2)8-16(17)18)7-9-4-5-10(12)14-6-9/h4-6,8,13H,3,7H2,1-2H3

InChI Key

CFRPSFYHXJZSBI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CN=C(C=C1)Cl)C(=C[N+](=O)[O-])NC

Origin of Product

United States

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